Epigenetic vs. Off-Target Profile: LSD1/MAO-A Selectivity Ratio for CAS 864937-90-6
In a head-to-head biochemical assay format, N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide achieves an IC50 of 10,000 nM against human recombinant LSD1, while exhibiting a markedly higher IC50 of 100,000 nM against human MAO-A, resulting in a 10-fold selectivity window for LSD1 over MAO-A within this specific scaffold [1]. This internal selectivity metric is crucial for researchers requiring LSD1 inhibition without confounding MAO activity, as the close structural similarity of these amine oxidases often leads to potent cross-inhibition in related chemotypes. The quantifiable 10-fold difference anchors procurement decisions for assays where MAO-negative controls are unavailable and provides a baseline for scaffold optimization [2].
| Evidence Dimension | Inhibitory Activity (IC50) and Selectivity Window |
|---|---|
| Target Compound Data | IC50 = 10,000 nM (LSD1); IC50 = 100,000 nM (MAO-A) |
| Comparator Or Baseline | MAO-A enzyme within the same compound profile |
| Quantified Difference | 10-fold selectivity (100,000 nM / 10,000 nM) |
| Conditions | Recombinant human enzymes; LSD1 assay used H2O2 production readout with methylated peptide substrate, 30 min incubation; MAO-A assay used (4S)-4,5-dihydro-2-(6-hydroxybenzothiazolyl)-4-thiazolecarboxylic acid substrate, 60 min incubation [1]. |
Why This Matters
The quantified 10-fold LSD1/MAO-A selectivity provides a unique experimental control for epigenetic target validation that is absent from untested or pan-active benzothiazole analogs, reducing the risk of MAO-mediated artifacts in cellular readouts.
- [1] BindingDB. Affinity Data for BDBM50067587 (CHEMBL3402055): LSD1 IC50=1.00E+4 nM; MAO-A IC50=1.00E+5 nM. View Source
- [2] Alnabulsi, S., et al. Amino-carboxamide benzothiazoles as potential LSD1 hit inhibitors. Part I: Computational fragment-based drug design. J. Mol. Graph. Model. 2019, 93, 107440. View Source
